molecular formula C6H5NO2S B134423 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one CAS No. 158560-72-6

1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one

Cat. No. B134423
M. Wt: 155.18 g/mol
InChI Key: NWZGTMFBQTXYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound belongs to the family of thienooxazinones, which are known for their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one is not fully understood. However, some studies suggest that this compound may exert its biological activities through the inhibition of specific enzymes or receptors. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis.

Biochemical And Physiological Effects

1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, suppress the production of pro-inflammatory cytokines, and inhibit the growth of bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one in lab experiments include its easy synthesis, high stability, and diverse biological activities. However, some limitations of this compound include its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one has several potential future directions in scientific research. Some of these include:
1. Further investigation of its mechanism of action and molecular targets.
2. Development of novel derivatives with improved biological activities and pharmacokinetic properties.
3. Evaluation of its potential use as a fluorescent probe for detecting metal ions in biological systems.
4. Investigation of its potential use in the development of new materials with unique properties.
In conclusion, 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one is a promising compound that has gained significant attention in scientific research due to its diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential in the development of new materials and drugs.

Synthesis Methods

The synthesis of 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one can be achieved through various methods, including cyclization reactions of appropriate precursors, such as 2-aminothiophenol and ethyl chloroformate, under suitable conditions. One such method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of triethylamine, followed by cyclization with sodium hydroxide.

Scientific Research Applications

1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its promising biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

CAS RN

158560-72-6

Product Name

1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

1H-thieno[2,3-b][1,4]oxazin-2-one

InChI

InChI=1S/C6H5NO2S/c8-5-3-9-6-4(7-5)1-2-10-6/h1-2H,3H2,(H,7,8)

InChI Key

NWZGTMFBQTXYPI-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)SC=C2

Canonical SMILES

C1C(=O)NC2=C(O1)SC=C2

synonyms

1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one

Origin of Product

United States

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